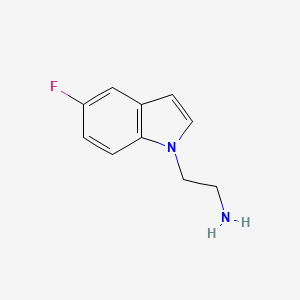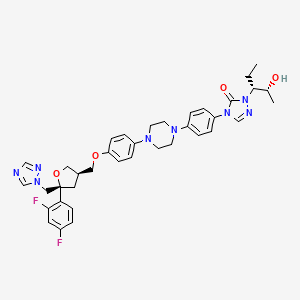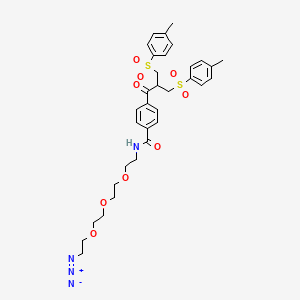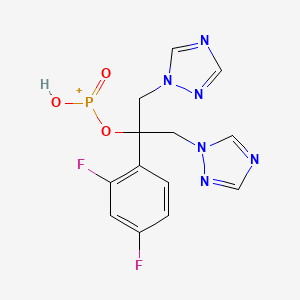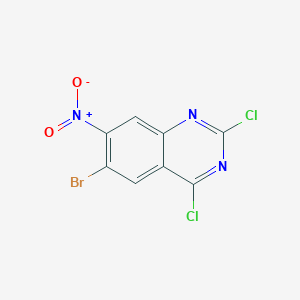
6-Bromo-2,4-dichloro-7-nitroquinazoline
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-7-nitroquinazoline typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Utilizing metal catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: This method enhances reaction rates and efficiency.
Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase to another to improve reaction rates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.
化学反应分析
Types of Reactions
6-Bromo-2,4-dichloro-7-nitroquinazoline undergoes various chemical reactions, including:
Substitution reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and reduction reactions: These reactions can modify the functional groups on the quinazoline ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazolines, while oxidation reactions can produce quinazoline N-oxides .
科学研究应用
6-Bromo-2,4-dichloro-7-nitroquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Agrochemicals: It serves as a precursor for the synthesis of pesticides and herbicides.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 6-Bromo-2,4-dichloro-7-nitroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
6-Bromo-2,4-dichloroquinazoline: Lacks the nitro group, which may affect its reactivity and biological activity.
7-Bromo-2,4,6-trichloro-5,8-difluoroquinazoline: Contains additional halogen atoms, which can influence its chemical properties and applications.
Uniqueness
6-Bromo-2,4-dichloro-7-nitroquinazoline is unique due to the presence of both bromine and nitro groups, which can significantly impact its chemical reactivity and biological activity. These functional groups make it a versatile intermediate in various synthetic and research applications .
属性
IUPAC Name |
6-bromo-2,4-dichloro-7-nitroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl2N3O2/c9-4-1-3-5(2-6(4)14(15)16)12-8(11)13-7(3)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFHRDMSPZJDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)[N+](=O)[O-])N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)
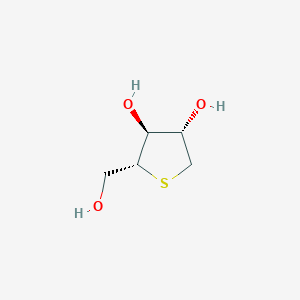
![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID](/img/structure/B3180406.png)
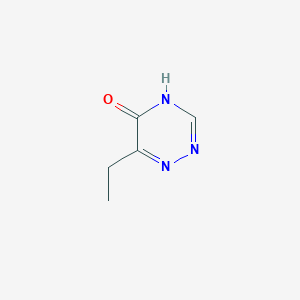
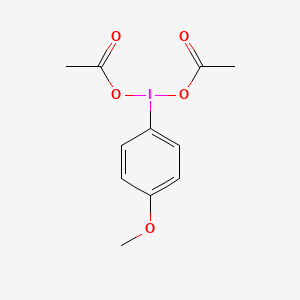
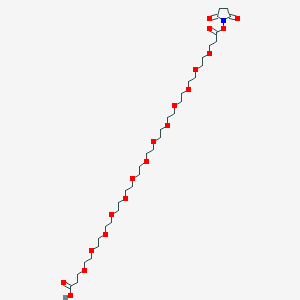
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)
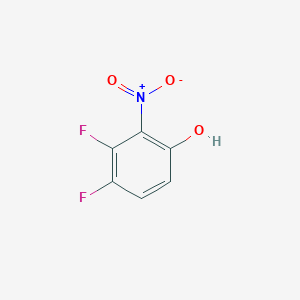
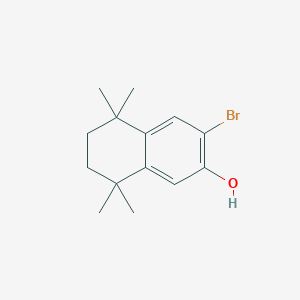
![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B3180446.png)
